molecular formula C21H22N2O3 B2986129 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one CAS No. 859110-63-7

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one

Katalognummer: B2986129
CAS-Nummer: 859110-63-7
Molekulargewicht: 350.418
InChI-Schlüssel: MOFDKLUZENTMGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) core substituted with a hydroxyl group at the 6-position and a 4-benzylpiperazine moiety linked via a methylene group at the 4-position. This structural framework is common in medicinal chemistry for targeting enzymes, receptors, or microbial pathways .

Eigenschaften

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-18-6-7-20-19(13-18)17(12-21(25)26-20)15-23-10-8-22(9-11-23)14-16-4-2-1-3-5-16/h1-7,12-13,24H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFDKLUZENTMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The benzylpiperazine moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as oxidoreductase, by forming stable enzyme-inhibitor complexes through hydrophobic interactions . This inhibition can lead to various therapeutic effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues of Chromen-2-one Derivatives with Piperazine/Benzylpiperazine Moieties

Compound Name Molecular Formula Molecular Weight Key Substituents (Chromenone/Piperazine) Melting Point (°C) Yield (%) Biological Relevance (if reported)
4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one (Target) C22H23N3O3 377.44 6-OH, 4-(benzylpiperazinyl)methyl N/A N/A Potential antimicrobial/antitumor
8-((4-Benzylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (2q) C28H29N3O4 471.55 7-OH, 8-(benzylpiperazinyl)methyl, 3-(4-methoxyphenyl) 220–222 27 Not specified
6-Chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one C16H19ClN2O2 306.79 6-Cl, 4-(ethylpiperazinyl)methyl N/A N/A Structural analogue for SAR studies
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e) C29H31N3O5 501.58 7-OCH3, 3-Ph, 4-propoxy-piperazinyl(2-hydroxybenzyl) N/A 80 Not specified
3-(4-((Benzyl(ethyl)amino)methyl)phenyl)-7-hydroxy-2H-chromen-2-one (15) C25H24N2O3 400.47 7-OH, 3-(benzyl(ethyl)aminomethyl)phenyl N/A N/A Antimicrobial screening

Key Observations:

Substituent Position and Activity: The position of hydroxyl groups (6- vs. 7-) and aromatic substitutions (e.g., 3-phenyl in 4e) significantly influence solubility and target interactions. For example, 7-hydroxy derivatives like 2q may exhibit altered pharmacokinetics compared to the 6-hydroxy target compound.

Piperazine Modifications: Replacing benzylpiperazine with ethylpiperazine (as in ) reduces steric bulk and aromatic interactions, which may affect receptor binding.

Biological Screening :

  • While direct biological data for the target compound are unavailable, structurally related coumarins (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives) demonstrate antimicrobial and antitumor activity in vitro .

Comparison with Non-Coumarin Analogues

  • Cinnoline Derivatives (e.g., 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) ): Cinnolines (benzopyridazine derivatives) share aromatic heterocyclic cores but lack the lactone ring of coumarins. They exhibit distinct electronic properties and are often explored for antitumor activity. Fluorine or chlorine substituents (e.g., 9b, 9c ) enhance metabolic stability compared to hydroxyl groups in coumarins.
  • Triazole-Modified Chromenones (e.g., 4-[(4-Hydroxymethyl-2H-1,2,3-triazol-2-yl)methyl]-6-isopropyl-2H-chromen-2-one ): Triazole rings introduce hydrogen-bonding sites and metabolic resistance. The hydroxymethyl group in may improve solubility relative to the benzylpiperazine group.

Biologische Aktivität

4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromen derivatives. Its unique structure, characterized by a chromen-2-one core and a benzylpiperazine moiety, enhances its pharmacological potential. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial and fungal strains, making it a candidate for further research in infectious disease management.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. Its mechanism may involve the modulation of apoptotic pathways and cell cycle regulation.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit myosin ATPase activity, which is crucial for muscle contraction. This inhibition could have implications for treating muscle-related disorders .
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Binding Affinity : The compound binds to specific receptors and enzymes, modulating their activity. For instance, it has shown a significant binding affinity to myosin ATPase, impacting muscle contractility .
  • Signal Transduction : It may alter intracellular signaling pathways, affecting processes such as apoptosis and cell proliferation. This modulation is critical in its anticancer effects.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Effects :
    • A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics, suggesting potential as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

Compound NameStructureUnique Features
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-chromenStructureEnhanced solubility
4-(4-Methylpiperazin-1-yl)methyl)-6-hydroxychromenStructureVariations in receptor binding affinity
(E)-4-(4-Cinnamylpiperazin-1-yl)methyl)-6-hydroxychromenStructureImproved pharmacokinetic properties

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-2H-chromen-2-one?

Answer:
The synthesis typically involves alkylation and nucleophilic substitution steps. For example:

  • Intermediate synthesis : Starting with 6-hydroxycoumarin derivatives, chloromethylation at the 4-position (e.g., 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one) is performed, as seen in structurally related compounds .
  • Piperazine coupling : The chloromethyl intermediate reacts with 4-benzylpiperazine under basic conditions (e.g., K₂CO₃) to form the target compound. Similar alkylation strategies are described for piperazine-substituted quinolones .
  • Purification : Flash column chromatography is commonly used for isolation, with yields typically ranging from 20% to 35%, depending on reaction optimization (e.g., solvent choice, temperature) .

Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound?

Answer:
Key optimization strategies include:

  • Base selection : Use of K₂CO₃ or NaH for deprotonation during alkylation, balancing reactivity and side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperazine nitrogen .
  • Temperature control : Moderate heating (40–60°C) improves reaction kinetics without degrading heat-sensitive intermediates .
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation in biphasic systems .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms the presence of the benzylpiperazine moiety (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene groups at δ 3.5–4.0 ppm) and the coumarin scaffold (e.g., hydroxy proton at δ 10–12 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₅N₂O₃: 377.1865) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

Advanced: How can structural modifications to the piperazine moiety alter biological activity?

Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzyl ring may enhance binding to hydrophobic pockets in target proteins .
  • Ring expansion : Replacing piperazine with homopiperazine increases conformational flexibility, potentially improving bioavailability .
  • Bioisosteric replacements : Substituting benzyl with heteroaromatic groups (e.g., pyridinyl) can modulate solubility and target selectivity .

Advanced: What in silico approaches are recommended for predicting this compound’s therapeutic targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against anti-inflammatory targets (e.g., COX-2, NF-κB), leveraging the coumarin scaffold’s known bioactivity .
  • Pharmacophore modeling : Identify key features (e.g., hydrogen bond donors, aromatic rings) using tools like PHASE or MOE .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .

Basic: What are hypothesized biological activities of this compound based on structural analogs?

Answer:

  • Anti-inflammatory activity : Coumarin derivatives inhibit COX-2 and reduce leukocyte migration, as seen in related chromenone-based inhibitors .
  • Antimicrobial effects : Piperazine-containing compounds exhibit broad-spectrum activity against bacterial efflux pumps .
  • Anticancer potential : Structural analogs intercalate DNA or inhibit topoisomerases, warranting cytotoxicity assays .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and control compounds (e.g., dexamethasone) .
  • Dose-response validation : Perform IC₅₀/EC₅₀ curves in triplicate to account for variability .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Flash chromatography : Silica gel with gradient elution (e.g., 5–10% MeOH in DCM) resolves polar impurities .
  • Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals for X-ray diffraction .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological testing .

Advanced: What strategies mitigate low yields in the final alkylation step?

Answer:

  • Protecting groups : Temporarily protect the 6-hydroxy group with acetyl to prevent side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .
  • Parallel synthesis : Screen multiple amine derivatives simultaneously to identify optimal coupling partners .

Advanced: How does the compound’s logP influence its pharmacokinetic profile?

Answer:

  • Calculated logP : ~2.5 (via ChemDraw) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
  • Tweaking logP : Adding polar groups (e.g., -OH, -SO₂NH₂) lowers logP to enhance solubility for IV formulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.